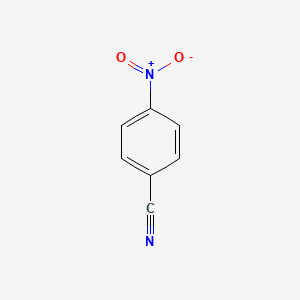

4-Nitrobenzonitrile

Cat. No. B1214597

Key on ui cas rn:

619-72-7

M. Wt: 148.12 g/mol

InChI Key: NKJIFDNZPGLLSH-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08975443B2

Procedure details

In a nitrogen-atmosphere glovebox, a microwave vial equipped with a magnetic stir bar was charged with 4-chlorobenzonitrile (100 mg, 0.727 mmol, 1 equivalent), sodium nitrite (100 mg, 1.45 mmol, 2 equivalents), tris(dibenzylideneacetone)dipalladium(0) (Pd2dba3) (6.7 mg, 0.00727 mmol, 0.01 equivalents) and phosphine ligand (0.017 mmol, 0.024 equivalents). The solids were slurried in t-butyl alcohol (1.3 mL) before adding tris[2-(2-methoxyethoxy)ethyl]amine (TDA-1) (12 μL, 0.036 mmol, 0.05 equivalents). The vial was sealed with a crimp top and placed in a heating block at 130° C. After 24 hours, the reaction vial was cooled to room temperature and brought out of the glovebox. The reaction solution was diluted with tetrahydrofuran (2 mL) and filtered through a pad of diatomaceous earth into a tared 125-mL Erlenmeyer flask. The vial was rinsed with tetrahydrofuran (3×1 mL) before the filter cake was washed with tetrahydrofuran (2 mL). A wt % analysis was performed on the filtrate and an assay yield was measured (literature reference: Fors B P, et al. J. Am. Chem. Soc. 2009; 131: 12898-12899).

Identifiers

|

REACTION_CXSMILES

|

Cl[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[N:10]([O-:12])=[O:11].[Na+].P.COCCOCCN(CCOCCOC)CCOCCOC>C(O)(C)(C)C.O1CCCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[N+:10]([C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1)([O-:12])=[O:11] |f:1.2,7.8.9.10.11|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

100 mg

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=C(C#N)C=C1

|

|

Name

|

|

|

Quantity

|

100 mg

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

0.017 mmol

|

|

Type

|

reactant

|

|

Smiles

|

P

|

|

Name

|

|

|

Quantity

|

6.7 mg

|

|

Type

|

catalyst

|

|

Smiles

|

C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

|

Step Two

|

Name

|

|

|

Quantity

|

12 μL

|

|

Type

|

reactant

|

|

Smiles

|

COCCOCCN(CCOCCOC)CCOCCOC

|

Step Three

|

Name

|

|

|

Quantity

|

1.3 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(C)(C)O

|

Step Four

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a nitrogen-atmosphere glovebox, a microwave vial equipped with a magnetic stir bar

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The vial was sealed with a crimp top

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

placed in a heating block at 130° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through a pad of diatomaceous earth into a tared 125-mL Erlenmeyer flask

|

WASH

|

Type

|

WASH

|

|

Details

|

The vial was rinsed with tetrahydrofuran (3×1 mL) before the filter cake

|

WASH

|

Type

|

WASH

|

|

Details

|

was washed with tetrahydrofuran (2 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

an assay yield

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |